フルオ-4 AM

概要

説明

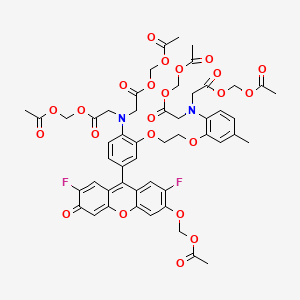

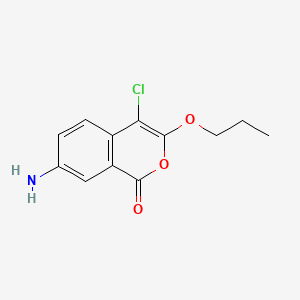

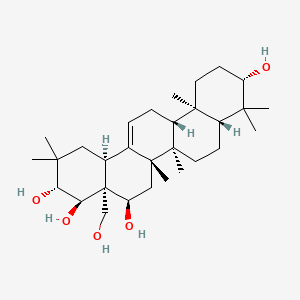

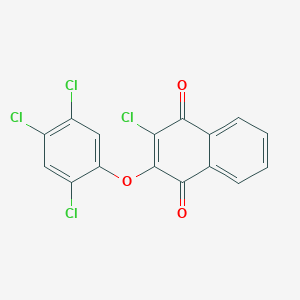

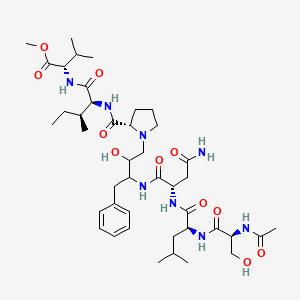

Fluo-4 アセトキシメチルエステルは、細胞内カルシウムイオン濃度を測定するために使用される細胞透過性色素です。 これは、カルシウム指示薬Fluo-3の改良版であり、2つの塩素置換基がフッ素原子に置き換えられており、488 nmでの蛍光励起が増加し、蛍光信号レベルが向上しています 。この化合物は、生きた細胞内のカルシウム動態をリアルタイムで画像化できることから、生物学的研究で広く使用されています。

科学的研究の応用

Fluo-4 acetoxymethyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Cellular Imaging: Used in fluorescence microscopy and confocal microscopy to visualize calcium dynamics within living cells.

Flow Cytometry: Employed to measure intracellular calcium levels in various cell types.

High-Throughput Screening: Utilized in drug discovery to screen for compounds that affect calcium signaling pathways.

Neuroscience Research: Helps in studying calcium signaling in neurons and understanding neurotransmitter release mechanisms.

Pharmacological Studies: Used to investigate the effects of drugs on calcium homeostasis in cells.

作用機序

Fluo-4 アセトキシメチルエステルは、疎水性のアセトキシメチル基のために細胞に入ります。細胞内に入ると、細胞内エステラーゼがこれらの基を切断し、化合物を蛍光性Fluo-4に変換します。Fluo-4は細胞内の遊離カルシウムイオンと結合し、蛍光強度が大幅に増加します。 この蛍光は、さまざまなイメージング技術を使用して測定でき、カルシウムイオン濃度と動態に関するリアルタイムデータを提供します .

類似の化合物との比較

Fluo-4 アセトキシメチルエステルは、Fluo-3、Fluo-8、Cal-520などの他のカルシウム指示薬と比較されることがよくあります。いくつかの重要な比較を以下に示します。

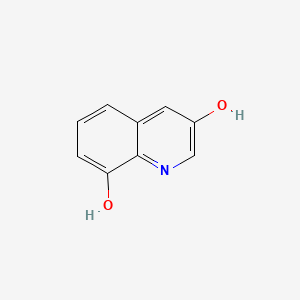

Fluo-3: Fluo-4はFluo-3の改良版であり、塩素原子をフッ素原子に置き換えているため、蛍光信号レベルが高くなっています

これらの比較は、高い蛍光出力と優れた細胞透過性など、Fluo-4 アセトキシメチルエステルの独自の利点を強調しており、多くの研究者にとって好ましい選択肢となっています。

生化学分析

Biochemical Properties

Fluo-4 AM is a cell-permeant dye that can be used to measure the intracellular ionized calcium concentration . The hydrophobic acetoxymethoxy (AM) moiety allows passage across the cell membrane into viable cells . Once inside, intracellular esterases cleave the AM groups, leaving Fluo-4 trapped within the cell and free to bind intracellular calcium . The binding of calcium to Fluo-4 results in a significant increase in fluorescence intensity .

Cellular Effects

Fluo-4 AM has a profound impact on various types of cells and cellular processes. It is particularly useful in monitoring intracellular calcium ion dynamics in hair cell populations . The dye’s fluorescence in the bundle correlates with calcium entry through transduction channels . Mechanically activating transduction channels increases the Fluo-4 signal, while breaking tip links with calcium chelators or blocking calcium entry through transduction channels each cause bundle and cell-body Fluo-4 fluorescence to decrease .

Molecular Mechanism

The molecular mechanism of Fluo-4 AM involves its transformation within the cell. The Fluo-4 AM ester is cleaved by intracellular esterases, resulting in the release of Fluo-4, which is then free to bind intracellular calcium . The binding of calcium to Fluo-4 results in a significant increase in fluorescence intensity , allowing for the visualization and measurement of calcium concentrations within the cell.

Temporal Effects in Laboratory Settings

Fluo-4 AM is relatively stable and bright, allowing for strong signal detection at shorter exposures and with minimal phototoxicity . It is a low-affinity calcium indicator, meaning it allows measurements of high calcium concentrations before saturation, but does not work well for measurements at low calcium concentrations, such as that of the resting cell .

Dosage Effects in Animal Models

For instance, in one study, tissues were bathed in a solution containing 15 μM Fluo-4 AM .

Metabolic Pathways

Fluo-4 AM does not directly participate in metabolic pathways. It plays a crucial role in visualizing and understanding the dynamics of calcium, a critical second messenger involved in various cellular processes and signaling pathways .

Transport and Distribution

Fluo-4 AM is transported across the cell membrane due to its hydrophobic acetoxymethoxy (AM) moiety . Once inside the cell, it is cleaved by intracellular esterases, leaving Fluo-4 trapped within the cell . This allows for the even distribution of the dye within the cell, enabling the measurement of intracellular calcium concentrations.

Subcellular Localization

Once Fluo-4 AM enters the cell and is cleaved by esterases, the resulting Fluo-4 is free to bind calcium throughout the cell . Therefore, the subcellular localization of Fluo-4 is largely dependent on the distribution of intracellular calcium. The exact subcellular localization can vary depending on the cell type and the specific cellular processes occurring at the time of measurement.

準備方法

合成経路と反応条件

Fluo-4 アセトキシメチルエステルは、Fluo-3の構造を修飾することによって合成されます。合成には、Fluo-3の塩素原子をフッ素原子に置き換えることが含まれます。 次に、この化合物はアセトキシメチル基でエステル化されて、細胞透過性を高めます .

工業的製造方法

Fluo-4 アセトキシメチルエステルの工業的製造には、純度と一貫性を確保するために、高品質の試薬と厳格な反応条件を使用した大規模合成が含まれます。 この化合物は通常、ジメチルスルホキシドに溶解してストック溶液を作成し、さまざまな用途で使用されます .

化学反応の分析

反応の種類

Fluo-4 アセトキシメチルエステルは、主に細胞内で加水分解反応を起こします。 アセトキシメチルエステル基は細胞内エステラーゼによって切断され、非蛍光エステルが蛍光性Fluo-4に変換されます .

一般的な試薬と条件

加水分解反応には、細胞内エステラーゼと生理的条件の存在が必要です。 反応は通常、カルシウムイオンとマグネシウムイオンを含む緩衝液中で37°Cで行われます .

生成される主要な生成物

Fluo-4 アセトキシメチルエステルの加水分解から生成される主な生成物は、蛍光性Fluo-4であり、カルシウムイオンと結合して緑色の蛍光を発します .

科学研究への応用

Fluo-4 アセトキシメチルエステルは、化学、生物学、医学、産業の分野で、科学研究で広く使用されています。主な用途の一部を以下に示します。

細胞イメージング: 蛍光顕微鏡法と共焦点顕微鏡法で、生きた細胞内のカルシウム動態を可視化するために使用されます.

フローサイトメトリー: さまざまな細胞タイプの細胞内カルシウムレベルを測定するために使用されます.

ハイスループットスクリーニング: 創薬で、カルシウムシグナル伝達経路に影響を与える化合物をスクリーニングするために使用されます.

神経科学研究: ニューロンのカルシウムシグナル伝達を研究し、神経伝達物質放出メカニズムを理解するのに役立ちます.

薬理学的試験: 細胞のカルシウム恒常性に対する薬物の影響を調査するために使用されます.

類似化合物との比較

Fluo-4 acetoxymethyl ester is often compared with other calcium indicators such as Fluo-3, Fluo-8, and Cal-520. Here are some key comparisons:

Fluo-3: Fluo-4 is an improved version of Fluo-3, with fluorine atoms replacing chlorine atoms, leading to higher fluorescence signal levels

Fluo-8: Fluo-8 offers even higher fluorescence intensity and faster cell loading compared to Fluo-4.

These comparisons highlight the unique advantages of Fluo-4 acetoxymethyl ester, such as its higher fluorescence output and better cell permeability, making it a preferred choice for many researchers.

特性

IUPAC Name |

acetyloxymethyl 2-[2-[2-[5-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H50F2N2O23/c1-28-7-9-39(54(19-47(62)74-24-69-30(3)57)20-48(63)75-25-70-31(4)58)45(13-28)66-11-12-67-46-14-34(8-10-40(46)55(21-49(64)76-26-71-32(5)59)22-50(65)77-27-72-33(6)60)51-35-15-37(52)41(61)17-42(35)78-43-18-44(38(53)16-36(43)51)73-23-68-29(2)56/h7-10,13-18H,11-12,19-27H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMNQGZXFYNBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)OCOC(=O)C)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H50F2N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1096.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273221-67-3 | |

| Record name | FLUO-4 AM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273221673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUO-4 AM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7XMU4W82G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

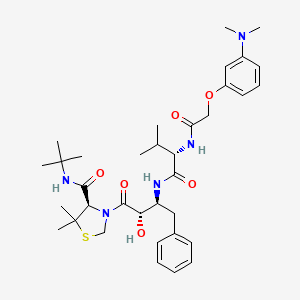

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)